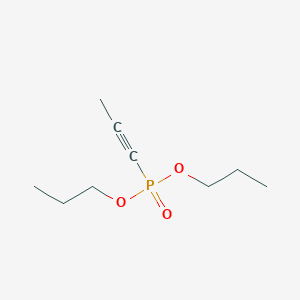

Dipropyl prop-1-yn-1-ylphosphonate

Description

Dipropyl prop-1-yn-1-ylphosphonate is an organophosphorus compound characterized by a phosphonate ester group (-PO(OR)₂) and a terminal alkyne (propynyl) moiety. This structure confers unique reactivity, particularly in applications such as coordination chemistry, catalysis, and agrochemical synthesis. The propynyl group enhances electron-withdrawing effects, while the phosphonate group contributes to stability and chelation properties.

Properties

CAS No. |

3201-78-3 |

|---|---|

Molecular Formula |

C9H17O3P |

Molecular Weight |

204.20 g/mol |

IUPAC Name |

1-[propoxy(prop-1-ynyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C9H17O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-5,7-8H2,1-3H3 |

InChI Key |

BGKDTLILCZYLKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(C#CC)OCCC |

Origin of Product |

United States |

Preparation Methods

Classical Arbuzov Approach

The Michaelis-Arbuzov reaction remains the most direct method for synthesizing propargyl phosphonates. This single-step protocol involves the reaction of tripropyl phosphite with propargyl bromide under thermal conditions:

$$

\text{(PrO)}3\text{P} + \text{HC≡CCH}2\text{Br} \xrightarrow{\Delta} \text{(PrO)}_2\text{P(O)C≡CH} + \text{PrBr}

$$

Key Parameters :

- Temperature : 120–150°C under inert atmosphere (N₂/Ar)

- Catalyst : None required, though microwave irradiation reduces reaction time (e.g., 30 min at 190°C)

- Yield : 65–78% after vacuum distillation

Limitations :

- Propargyl bromide’s instability necessitates stabilization with solvents (e.g., 1-bromopropane).

- Competing side reactions (e.g., tripropyl phosphate formation) require careful stoichiometry (1:1.2 molar ratio).

Copper-Catalyzed Alkyne-Phosphite Coupling

Direct C–P Bond Formation

A modern approach employs Cu(I) catalysts to couple terminal alkynes with dialkyl phosphites. For dipropyl prop-1-yn-1-ylphosphonate:

$$

\text{HC≡CH} + \text{(PrO)}2\text{P(O)H} \xrightarrow{\text{CuI, Base}} \text{(PrO)}2\text{P(O)C≡CH}

$$

Optimized Conditions :

- Catalyst : CuI (10 mol%)

- Base : Triethylamine or DBU (1.5 equiv)

- Solvent : Acetonitrile at 60°C

- Yield : 85–92% with >95% regioselectivity

Advantages :

- Avoids hazardous propargyl bromide.

- Compatible with functionalized alkynes (e.g., aryl-, alkyl-substituted).

Hydrophosphorylation of Propyne

Radical-Mediated Addition

Radical-initiated hydrophosphorylation enables propargyl phosphonate synthesis under mild conditions. Dipropyl phosphite reacts with propyne in the presence of AIBN or photoredox catalysts:

$$

\text{HC≡CH} + \text{(PrO)}2\text{P(O)H} \xrightarrow{h\nu, \text{Ru(bpy)}3^{2+}} \text{(PrO)}_2\text{P(O)C≡CH}

$$

Conditions :

- Light Source : 26 W fluorescent lamp (8–10 cm distance)

- Solvent : Ethanol/MeCN (4:1) at RT

- Yield : 70–80%

Mechanistic Insight :

- Propynyl radical intermediates form via H-abstraction, followed by P-centered radical recombination.

Transesterification Strategies

Ester Exchange Reactions

Diethyl or dimethyl propargyl phosphonates undergo transesterification with propanol using Raney Ni or acid catalysts:

$$

\text{(EtO)}2\text{P(O)C≡CH} + 2\text{PrOH} \xrightarrow{\text{Raney Ni}} \text{(PrO)}2\text{P(O)C≡CH} + 2\text{EtOH}

$$

Optimized Protocol :

- Catalyst : 3 wt% Raney Ni

- Temperature : 180–220°C

- Yield : 88–94% after distillation

Challenges :

- Requires high-purity starting phosphonates.

- Side products (e.g., tripropyl phosphate) necessitate fractional distillation.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Drawbacks |

|---|---|---|---|---|

| Arbuzov Reaction | 65–78 | 2–4 h | Simplicity, scalability | Hazardous reagents, byproduct formation |

| Cu-Catalyzed Coupling | 85–92 | 1–2 h | Functional group tolerance, mild conditions | Requires inert atmosphere |

| Hydrophosphorylation | 70–80 | 4–6 h | Radical stability, no halides | Photoredox catalyst cost |

| Transesterification | 88–94 | 3–5 h | High purity, industrial viability | High energy input, catalyst recycling |

Chemical Reactions Analysis

Types of Reactions

Dipropyl prop-1-yn-1-ylphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-yn-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxide derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dipropyl prop-1-yn-1-ylphosphonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropyl prop-1-yn-1-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of key metabolic processes or the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group Comparison: Phosphonates vs. Sulfides and Sulfonates

Dipropyl Disulfide and Dipropyl Trisulfide

- Structure : Sulfur-based compounds (disulfide: R-S-S-R; trisulfide: R-S-S-S-R) found in chive essential oils .

- Reactivity : Sulfides participate in redox reactions and nucleophilic substitutions, whereas phosphonates exhibit hydrolytic stability and metal-binding affinity.

- Applications : Sulfides are prominent in flavor/fragrance industries and antimicrobial agents, while phosphonates are utilized as flame retardants, corrosion inhibitors, and ligands in coordination chemistry.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structure : Contains a propynyl group bonded to a sulfanyl (-S-) and nitrile (-CN) group (C₄H₃NS) .

- Reactivity : The terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition), similar to the propynyl group in Dipropyl prop-1-yn-1-ylphosphonate. However, the nitrile group introduces distinct polarity and hydrogen-bonding capabilities.

- Hazard Profile: Limited toxicological data, underscoring a common gap in safety assessments for propynyl derivatives .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Electronic and Steric Effects

Electronegativity and Chemical Shifts

- Phosphorus vs. Sulfur : Phosphorus (electronegativity: 2.19) is less electronegative than sulfur (2.58), leading to distinct electronic environments. For example, ¹¹⁹Sn NMR chemical shifts correlate with substituent electronegativity, suggesting analogous trends for ³¹P NMR in phosphonates .

- Propynyl Group : The electron-withdrawing nature of the terminal alkyne stabilizes negative charges in intermediates, enhancing reactivity in cross-coupling reactions compared to alkyl or aryl substituents.

Stability and Reactivity

| Compound Type | Hydrolytic Stability | Thermal Stability | Metal Chelation |

|---|---|---|---|

| This compound | High (phosphonate ester) | Moderate (alkyne decomposition >200°C) | Strong (PO⁻ ligands) |

| Dipropyl Disulfide | Low (S-S bond cleavage) | Low (volatile) | Weak |

| (Prop-2-yn-1-ylsulfanyl)carbonitrile | Moderate (stable in dry conditions) | Low (nitrile degradation) | Limited |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dipropyl prop-1-yn-1-ylphosphonate, and what critical parameters influence reaction yield?

- Methodology : Synthesis typically involves phosphorylation of prop-1-yn-1-ol using propyl phosphonochloridate under anhydrous conditions. Key parameters include temperature control (e.g., maintaining 0–5°C during reagent addition), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Hazard analysis and risk assessment must precede synthesis to address reactivity and exothermic risks .

- Validation : Confirm purity via and NMR, FT-IR (C≡C stretch ~2100 cm), and mass spectrometry. Compare retention factors (TLC) with known standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Protocols :

- Use explosion-proof equipment and grounded containers to mitigate fire risks from volatile solvents .

- Avoid skin/eye contact via nitrile gloves, lab coats, and chemical goggles.

- Ensure fume hood ventilation to prevent inhalation of vapors or dust.

- Store in airtight containers away from oxidizers (e.g., peroxides) and strong acids to prevent violent reactions .

- Emergency Measures : For spills, evacuate the area, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR: Identify phosphonate groups (δ ~20–30 ppm).

- FT-IR: Confirm alkyne (C≡C ~2100 cm) and P=O (~1250 cm) stretches .

- High-resolution mass spectrometry (HRMS): Validate molecular ion ([M+H]) and isotopic patterns.

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., Gaussian-based DFT calculations for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry tools like Gaussian be utilized to predict the molecular geometry and vibrational spectra of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets to optimize molecular geometry.

- Simulate IR spectra by calculating vibrational frequencies; scale factors (e.g., 0.961) improve alignment with experimental data .

- Analyze bond angles/distances (e.g., P–O–C) to assess steric effects from propyl groups.

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for phosphonate compounds?

- Strategies :

- Reassess sample purity (e.g., via HPLC) to rule out contaminants affecting spectral peaks.

- Adjust computational parameters (e.g., solvent effects in PCM models) to better match experimental conditions.

- Cross-validate with X-ray crystallography (SHELXL refinement) for bond-length validation .

- Case Study : Discrepancies in alkyne stretching frequencies may arise from solvent polarity; repeat IR measurements in hexane vs. DMSO to isolate environmental effects.

Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?

- Experimental Design :

- Use a factorial design to test catalysts (e.g., Pd/C, CuI), solvents (polar vs. nonpolar), and temperatures.

- Monitor reaction progress via in-situ NMR to track intermediate formation.

- Optimize workup protocols (e.g., aqueous extraction vs. distillation) to maximize yield .

- Data Analysis : Apply multivariate regression to identify dominant factors (e.g., catalyst loading > solvent polarity) and propose reaction mechanisms.

Methodological Guidelines

- Risk Assessment : Prior to synthesis, conduct a hazard analysis using frameworks like Prudent Practices in the Laboratory to address toxicity, flammability, and reactivity .

- Documentation : Follow Beilstein Journal guidelines for experimental reproducibility: detail synthesis steps, characterization data, and computational parameters in supplementary materials .

- Ethical Compliance : Ensure all procedures align with institutional safety protocols and disclose conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.